2-Chlorooxazole

Overview

Description

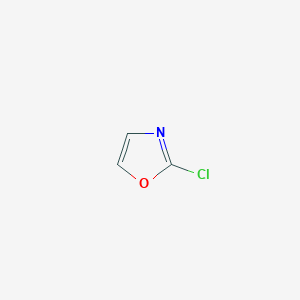

2-Chlorooxazole is a heterocyclic organic compound with the molecular formula C3H2ClNO It is a derivative of oxazole, where a chlorine atom is substituted at the second position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorooxazole can be synthesized through several methods. One common approach involves the halogenation of oxazole. For instance, 2-aminooxazole can be treated with tert-butyl nitrite and copper(II) chloride in acetonitrile at elevated temperatures to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed coupling reactions. This method allows for the efficient production of variously substituted oxazoles, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorooxazole undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Stille couplings, are commonly used to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Coupling Reactions: Reagents such as phenylboronic acid (for Suzuki coupling) and vinyltributyltin (for Stille coupling) are used in the presence of palladium catalysts.

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used.

Coupling Reactions: The major products are typically substituted oxazoles, which can be further functionalized.

Scientific Research Applications

2-Chlorooxazole has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex oxazole derivatives.

Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.

Medicine: Research is ongoing into its potential as a building block for pharmaceuticals.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chlorooxazole involves its reactivity towards nucleophiles and electrophiles. The chlorine atom at the second position makes it a good leaving group, facilitating substitution reactions. Additionally, its oxazole ring can participate in various coupling reactions, allowing for the formation of complex molecular structures .

Comparison with Similar Compounds

2-Aminooxazole: Another derivative of oxazole with an amino group at the second position.

2-Bromooxazole: Similar to 2-chlorooxazole but with a bromine atom instead of chlorine.

2-Iodooxazole: Contains an iodine atom at the second position.

Uniqueness: this compound is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its bromine and iodine counterparts, this compound is often preferred for its cost-effectiveness and availability .

Biological Activity

2-Chlorooxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing nitrogen and oxygen atoms, with a chloro substituent at the second position. Its molecular formula is and it has a molecular weight of approximately 146.53 g/mol. The structural characteristics of this compound contribute to its reactivity and biological activity, particularly in enzyme inhibition and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. These interactions often involve non-covalent bonding mechanisms such as hydrogen bonding and hydrophobic interactions, which can modulate enzymatic activities and influence metabolic pathways.

Key Mechanisms Include:

- Enzyme Inhibition : this compound derivatives have been shown to inhibit various enzymes, making them potential candidates for therapeutic applications in diseases such as cancer and bacterial infections.

- Antimicrobial Activity : Certain derivatives exhibit significant antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Escherichia coli .

- Antioxidant Effects : Some studies indicate that oxazole derivatives can neutralize free radicals, thereby reducing oxidative stress in biological systems.

Biological Activities

The biological activities associated with this compound and its derivatives encompass a range of pharmacological effects:

- Antimicrobial Activity : Research has demonstrated that oxazole derivatives can inhibit bacterial growth effectively. For instance, compounds derived from this compound showed notable inhibition against various bacterial strains .

- Anticancer Potential : Several studies have explored the cytotoxic effects of oxazole derivatives on cancer cell lines. For example, specific derivatives were tested against prostate cancer cell lines (LNCaP and PC3), showing promising results in terms of cytotoxicity .

- Cholinesterase Inhibition : Some oxazole derivatives have been evaluated for their potential as cholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. These compounds demonstrated the ability to cross the blood-brain barrier while exhibiting reduced hepatotoxicity compared to traditional drugs .

Comparative Analysis

To better understand the efficacy of this compound relative to other compounds, a comparison table is provided below:

| Compound Name | Antimicrobial Activity (mm) | Anticancer Activity | Cholinesterase Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| Benzoxazole-5-carboxylate | High | Moderate | No |

| Ethyl this compound-4-carboxylate | Moderate | High | Yes |

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of various oxazole derivatives on human prostate cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than existing treatments, highlighting their potential as effective anticancer agents . -

Cholinesterase Inhibition Study :

Research aimed at identifying new cholinesterase inhibitors revealed that several oxazole derivatives could effectively inhibit this enzyme with minimal side effects, suggesting their viability for Alzheimer's treatment .

Properties

IUPAC Name |

2-chloro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXYKBHZZRYLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538547 | |

| Record name | 2-Chloro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95458-77-8 | |

| Record name | 2-Chloro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-chlorooxazole a useful building block in organic synthesis?

A1: this compound derivatives, such as ethyl this compound-4-carboxylate, serve as versatile intermediates for synthesizing diversely substituted oxazoles. [, ] This is because the chlorine atom can be readily substituted with various groups through palladium-catalyzed coupling reactions like the Suzuki coupling. [, ] This approach allows for the late-stage diversification of the oxazole ring, which is advantageous in medicinal chemistry for exploring structure-activity relationships.

Q2: What types of substituted oxazoles can be synthesized from this compound derivatives?

A2: The research demonstrates the synthesis of 2,4-disubstituted, 2,5-disubstituted, and even 2,4,5-trisubstituted oxazoles starting from ethyl this compound-4-carboxylate. [] This highlights the versatility of this building block in accessing a range of substitution patterns on the oxazole core.

Q3: Which palladium-catalyzed reactions are effective for functionalizing this compound derivatives?

A3: The Suzuki coupling reaction has been successfully employed to introduce aryl and heteroaryl groups at both the 2- and 4-positions of the oxazole ring. [, ] For instance, 2-aryl-4-trifloyloxazoles readily undergo coupling with various boronic acids at the 4-position, while 4-aryl-2-chlorooxazoles can be coupled at the 2-position. []

Q4: Are there any challenges associated with using this compound derivatives in synthesis?

A4: Yes, certain reaction conditions require careful consideration. For instance, strong bases like potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH) can lead to the degradation of the this compound-4-trifloyl derivative, limiting the Suzuki coupling yields. [] This highlights the need for optimization with milder bases like sodium carbonate (Na2CO3) and potentially higher reaction temperatures, including microwave irradiation, to achieve good yields. [] Additionally, the synthesis of 2-trifloyl oxazoles, while possible, can lead to unstable intermediates, making them less practical for Suzuki couplings. []

Q5: What are the advantages of using microwave irradiation in these reactions?

A5: Microwave heating significantly accelerates the Suzuki coupling reaction rate, enabling completion within minutes instead of hours or days. [] This not only improves the overall efficiency of the synthesis but also allows for the use of lower catalyst loadings, potentially reducing costs and simplifying purification.

Q6: Are there any limitations to the types of boronic acids that can be coupled?

A6: The research demonstrates successful coupling with a variety of arylboronic acids, including those with electron-donating and electron-withdrawing substituents, as well as ortho-substituted and heteroaromatic boronic acids. [] This suggests broad tolerance and applicability of the method for diverse oxazole synthesis.

Q7: What are some potential applications of the synthesized substituted oxazoles?

A7: Substituted oxazoles are important heterocycles found in numerous biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. [] The ability to readily synthesize a variety of substituted oxazoles using this compound derivatives as building blocks provides valuable tools for exploring new chemical space and developing new bioactive molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.